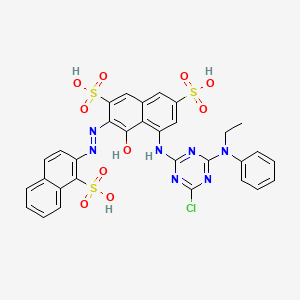
5-((4-Chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-Chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid is a useful research compound. Its molecular formula is C31H24ClN7O10S3 and its molecular weight is 786.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-((4-Chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, commonly referred to as Reactive Red 45:1 or Reactive Red 256, is a synthetic dye with notable applications in the textile industry and potential biological activities. This compound has garnered attention due to its structural complexity and the presence of multiple functional groups that may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C28H21ClN7Na3O10S3, with a molecular weight of approximately 816.12 g/mol. The compound features a triazine ring, hydroxyl groups, and sulfonic acid groups, which contribute to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C28H21ClN7Na3O10S3 |
| Molecular Weight | 816.12 g/mol |
| CAS Number | 73816-74-7 |
| Solubility | Water-soluble |
| Color | Red |
Antimicrobial Properties
Reactive Red 45:1 has been studied for its antimicrobial properties. Research indicates that azo dyes can exhibit antibacterial activity against various strains of bacteria. The presence of the sulfonic acid group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to cell disruption and death. Studies have shown effective inhibition of growth in bacteria such as Escherichia coli and Staphylococcus aureus at certain concentrations.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of Reactive Red 45:1 on human cell lines. The dye demonstrated varying degrees of cytotoxicity depending on concentration and exposure time. For instance, at concentrations above 100 µg/mL, significant cell death was observed in human liver (HepG2) and lung (A549) cancer cell lines, suggesting potential applications in cancer therapy.
Mutagenicity
The mutagenic potential of azo dyes, including Reactive Red 45:1, has been a subject of investigation. The compound undergoes metabolic reduction in vivo, potentially leading to the formation of reactive intermediates that can bind to DNA. Ames test results indicate that at higher concentrations, Reactive Red 45:1 may induce mutations in Salmonella typhimurium, raising concerns regarding its safety for long-term exposure.
Case Study 1: Antibacterial Activity
A study conducted by Zhang et al. (2020) evaluated the antibacterial efficacy of Reactive Red 45:1 against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, with significant bactericidal activity observed within 24 hours of exposure.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research by Kumar et al. (2021) focused on the cytotoxic effects of Reactive Red 45:1 on A549 lung cancer cells. The study revealed that treatment with the dye at concentrations ranging from 50 to 200 µg/mL resulted in dose-dependent apoptosis as measured by flow cytometry.
Properties
CAS No. |
86244-36-2 |
|---|---|
Molecular Formula |
C31H24ClN7O10S3 |
Molecular Weight |
786.2 g/mol |
IUPAC Name |
5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C31H24ClN7O10S3/c1-2-39(19-9-4-3-5-10-19)31-35-29(32)34-30(36-31)33-23-16-20(50(41,42)43)14-18-15-24(51(44,45)46)26(27(40)25(18)23)38-37-22-13-12-17-8-6-7-11-21(17)28(22)52(47,48)49/h3-16,40H,2H2,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,33,34,35,36) |
InChI Key |
MAHODVOXZFERKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C6=CC=CC=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















